molecular formula C15H15FN2O2 B13181456 [(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine

Katalognummer: B13181456
Molekulargewicht: 274.29 g/mol
InChI-Schlüssel: CTUUBKXWZIKEKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of both fluoro and nitro functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine typically involves the following steps:

    Amination: The final step involves the formation of the amine group, which can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or fluoro-substituted carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The presence of fluoro and nitro groups allows the compound to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(3-Fluoro-4-methylphenyl)methyl][(3-chlorophenyl)methyl]amine
  • [(3-Fluoro-4-methylphenyl)methyl][(3-bromophenyl)methyl]amine
  • [(3-Fluoro-4-methylphenyl)methyl][(3-iodophenyl)methyl]amine

Uniqueness

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine is unique due to the combination of fluoro and nitro groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H15FN2O2

Molekulargewicht

274.29 g/mol

IUPAC-Name

N-[(3-fluoro-4-methylphenyl)methyl]-1-(3-nitrophenyl)methanamine

InChI

InChI=1S/C15H15FN2O2/c1-11-5-6-13(8-15(11)16)10-17-9-12-3-2-4-14(7-12)18(19)20/h2-8,17H,9-10H2,1H3

InChI-Schlüssel

CTUUBKXWZIKEKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.